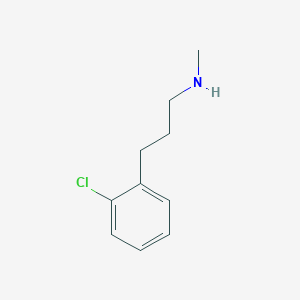

Benzenepropanamine, 2-chloro-N-methyl-

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAGGLOEPYFAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293705 | |

| Record name | 2-Chloro-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103273-66-1 | |

| Record name | 2-Chloro-N-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103273-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Methylation via Alkyl Halide Intermediates

A foundational approach involves the alkylation of 2-chlorobenzenepropanamine precursors with methylating agents. The patent EP1133466B1 demonstrates the utility of alkyl halides in amidating phenolic intermediates, where 5-hydroxy-1,3-benzenedicarboxylic acid undergoes esterification with n-butanol under acidic catalysis. Although this method focuses on iodinated contrast agents, its amidation protocol using isoserinol (1-amino-2,3-propanediol) at 90–95°C for 12 hours provides a template for N-functionalization. Adapting this to 2-chlorobenzenepropanamine would require substituting the hydroxyl group with chlorine prior to amidation.

Chlorination via ICl-Mediated Halogenation

Iodination using iodine monochloride (ICl) in neutral aqueous media (pH 6–7) is critical for avoiding premature Smiles rearrangements, as noted in EP1133466B1. For chloro derivatives, analogous chlorination could employ Cl2 or SOCl2 under controlled conditions. The patent US5268468A highlights the use of halogenated intermediates in synthesizing N-nitrosophenoxybenzenepropanamines, where chlorobenzene derivatives condense with propanolamines. This suggests that 2-chlorobenzenepropanamine could be synthesized via Friedel-Crafts alkylation using chlorobenzene and a propylamine precursor.

Reductive Amination Pathways

Ketone Reduction with Sodium Borohydride

Method two in LookChem’s Atomoxetine synthesis reduces ω-chloropropiophenone using NaBH4 to yield chlorinated propanamines. Applying this to 2-chloro-N-methylbenzenepropanamine would involve:

-

Synthesizing 2-chloropropiophenone via Friedel-Crafts acylation of chlorobenzene.

-

Reductive amination with methylamine using NaBH4 or LiAlH4.

The NIST WebBook provides thermochemical data for benzenepropanamine (heat capacity Cp = 265.59 J/mol·K at 298.15 K), which aids in optimizing exothermic reductions.

Asymmetric Epoxidation and Ring-Opening

The asymmetric synthesis of Atomoxetine uses titanium tetraisopropoxide and (+)-diethyl tartrate to epoxidize (E)-3-phenyl-2-propen-1-ol, followed by Red-Al reduction. For chloro derivatives, substituting the phenyl group with 2-chlorophenyl could yield enantiomerically pure 2-chloro-N-methylbenzenepropanamine. This method’s reliance on chiral auxiliaries ensures high enantiomeric excess (ee > 90%), critical for pharmaceutical applications.

Intermediate Purification and Isolation

Cation Exchange Chromatography

EP1133466B1 emphasizes purification via strongly acidic cation exchange resins (e.g., Amberjet 1200H) to remove excess isoserinol. For 2-chloro-N-methylbenzenepropanamine, similar resin-based purification could isolate the target compound from unreacted methylamine or chlorinated byproducts.

Crystallization from Aqueous-Alcoholic Mixtures

The Chinese patent CN101575297B isolates N-methyl-3,3-diphenylpropylamine by crystallizing intermediates from ethanol. Adapting this, 2-chloro-N-methylbenzenepropanamine could be crystallized using a water-ethanol gradient, leveraging its solubility profile (predicted logP ≈ 2.1).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Electrophilic chlorination of propanamine derivatives often yields para-substituted byproducts. US5268468A addresses this using directing groups (e.g., phenoxy) to enhance ortho-chlorination. Introducing a methylamine group meta to chlorine could improve regioselectivity.

Chemical Reactions Analysis

Benzenepropanamine, 2-chloro-N-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.

Scientific Research Applications

Medicinal Chemistry

Benzenepropanamine derivatives are often explored for their pharmacological properties. They have been studied for potential use as:

- Antidepressants : Some derivatives exhibit activity similar to that of known antidepressants, influencing neurotransmitter systems in the brain.

- CNS Stimulants : Compounds like N-methyl-γ-(2-methylphenoxy)-benzenepropanamine have shown efficacy in enhancing cognitive functions and reducing impulsivity in animal models .

Case Study: Antidepressant Activity

A study investigated the effects of various benzenepropanamine derivatives on serotonin and norepinephrine reuptake inhibition. The results indicated that certain compounds significantly increased serotonin levels, suggesting potential as antidepressants .

Organic Synthesis

Benzenepropanamine serves as an important intermediate in the synthesis of other complex organic molecules. It is utilized in:

- Synthesis of Secondary Amines : The compound can be employed in catalytic coupling reactions to produce secondary amines without reactive reagents, showcasing its versatility in organic synthesis .

- Isoquinoline Precursors : It has been synthesized as a precursor for isoquinoline derivatives, which are valuable in pharmaceutical applications .

Data Table: Synthesis Pathways

| Compound | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 2-Chloro-N-methyl-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide | Isoquinoline precursor | Benzaldehyde, magnesium sulfate | 89.36 |

| N-benzyl-2-chloro-N-(p-tolyl)acetamide | Secondary amine synthesis | Chloroacetyl chloride | 85.00 |

Agricultural Applications

Certain benzenepropanamine derivatives have been explored for their potential use as herbicides and pesticides. The chlorinated variants demonstrate enhanced efficacy against specific pests due to their structural properties.

Case Study: Herbicidal Activity

Research has shown that chlorinated benzenepropanamines exhibit selective herbicidal activity against broadleaf weeds while being less toxic to crops. This selectivity is attributed to their ability to inhibit specific metabolic pathways in target plants .

Material Science

Benzenepropanamine derivatives are also being investigated for their roles in material science, particularly in developing new polymers and coatings. Their chemical stability and reactivity make them suitable candidates for creating advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of Benzenepropanamine, 2-chloro-N-methyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Similarities

The following table compares "Benzenepropanamine, 2-chloro-N-methyl-" with structurally related compounds:

*Calculated based on molecular formula.

Key Differences in Activity and Application

Fluoxetine vs. Target Compound: Fluoxetine’s trifluoromethyl-phenoxy group confers selectivity for serotonin transporters, while the chlorine and N-methyl groups in the target compound may favor interactions with calcium-sensing receptors or microbial targets . Fluoxetine is orally bioavailable, whereas analogues like Compound 12 are formulated for topical vaginal use .

Spermicidal Analogues: Compound 12 (MEC = 0.1%) outperforms other benzenepropanamine derivatives in spermicidal activity, likely due to optimized 3-amino substituents . The target compound lacks documented spermicidal activity but shares structural motifs with antimicrobial agents like Compound 3 (MIC = 0.05% for Candida) .

Atomoxetine’s 2-methylphenoxy group shifts activity toward norepinephrine transporters, highlighting the impact of bulky substituents .

Research Findings and Clinical Relevance

- Antimicrobial Applications : Benzenepropanamine derivatives with chlorine and N-methyl groups show promise as dual-function agents (e.g., spermicidal and antifungal) .

- Neurological Targets: Structural modifications (e.g., phenoxy additions) redirect activity from antimicrobial to neuropharmacological targets .

- Allosteric Modulation : Hydrophobic substituents (e.g., naphthalene in NPS-2143) improve binding to membrane-bound receptors like CaSR .

Biological Activity

Introduction

Benzenepropanamine, 2-chloro-N-methyl- (commonly referred to as 2-chloro-N-methylbenzenepropanamine) is a compound that has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

- CAS Number : 94-64-4

- Structure : The compound features a benzene ring substituted with a chlorine atom and a propanamine group.

Benzenepropanamine, 2-chloro-N-methyl- interacts primarily with neurotransmitter systems. Its structure suggests potential activity as a monoamine transporter inhibitor, which is crucial in the modulation of neurotransmitter levels in the brain. The presence of the chlorine atom may enhance lipophilicity and receptor binding affinity, thereby influencing its biological activity.

Neurotransmitter Interaction

- Dopamine Transporters (DAT) : Studies indicate that compounds similar to benzenepropanamine can inhibit dopamine reuptake, leading to increased synaptic dopamine levels. This mechanism is particularly relevant in the context of attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric conditions where dopamine dysregulation is evident .

- Serotonin Transporters (SERT) : There is evidence that analogs of this compound may also exhibit selective serotonin uptake inhibition, which can be beneficial in treating mood disorders .

Pharmacological Effects

The biological activity of benzenepropanamine, 2-chloro-N-methyl-, can be summarized as follows:

- CNS Stimulant Activity : The compound may exhibit stimulant effects through its action on dopamine pathways, potentially enhancing focus and reducing symptoms associated with ADHD.

- Antidepressant Properties : By inhibiting serotonin reuptake, it may serve as an antidepressant, similar to other known serotonin reuptake inhibitors (SSRIs) .

Toxicity and Safety

The compound has been classified with specific hazard codes indicating potential toxicity:

- Acute Toxicity : Harmful if swallowed or inhaled.

- Skin Irritation : May cause skin irritation upon contact.

- Eye Damage : Can cause serious eye damage .

Study on Dopaminergic Activity

A significant study investigated the effects of benzenepropanamine analogs on dopamine transporter function. Researchers found that these compounds could effectively increase extracellular dopamine levels in rodent models, suggesting a potential therapeutic role in treating conditions characterized by low dopamine activity .

Serotonin Uptake Inhibition

Research has also highlighted the compound's potential as a selective serotonin uptake inhibitor. In vitro assays demonstrated that it could significantly reduce serotonin reuptake in neuronal cultures, indicating its potential application in mood disorder therapies .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| CNS Stimulant | Dopamine reuptake inhibition | ADHD treatment |

| Antidepressant | Serotonin reuptake inhibition | Treatment of depression |

| Toxicity Profile | Harmful if ingested; skin/eye irritant | Safety precautions required |

Q & A

Q. What synthetic strategies are recommended for preparing 2-chloro-N-methylbenzenepropanamine derivatives, and how are they validated for purity?

- Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution for introducing chloro and methylamine groups. For validation, employ FTIR and GC-MS to confirm functional groups and purity (e.g., as applied to structurally similar derivatives in phytochemical studies) . Solubility challenges in hydrophobic analogs (e.g., R568) may require dimethyl sulfoxide (DMSO) as a solvent .

Q. How can researchers determine physicochemical properties (e.g., boiling points, solubility) of 2-chloro-N-methylbenzenepropanamine under non-ambient conditions?

- Methodology : Use reduced-pressure boiling point measurements, as demonstrated for related amines (e.g., 4-chloro-2-(trifluoromethyl)benzenamine), where boiling points at 0.004–0.013 bar ranged from 339.7 K to 361 K . Computational methods like the Joback or Crippen approach can predict properties when experimental data are limited .

Q. What in vitro assays are suitable for initial screening of biological activity in 2-chloro-N-methylbenzenepropanamine analogs?

- Methodology : Calcium-sensing receptor (CaSR) antagonism can be tested via intracellular calcium flux assays using fluorometric dyes. For example, R568 (a derivative) showed calcilytic activity in pulmonary cell proliferation studies at µM concentrations . Dose-response curves and IC50 calculations are critical for potency comparisons.

Advanced Research Questions

Q. How do stereochemistry and substituent positioning influence CaSR antagonism in 2-chloro-N-methylbenzenepropanamine derivatives?

- Methodology : Compare enantiomers like (R)- and (S)-configured analogs using chiral chromatography and activity assays. R568’s (R)-configuration at the benzylic position enhances CaSR binding affinity, as shown in idiopathic pulmonary arterial hypertension models . Molecular docking studies can further elucidate steric and electronic interactions with receptor pockets.

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

- Methodology : Cross-validate assays (e.g., receptor binding vs. functional cellular responses) and control for batch-to-batch purity variations. For instance, discrepancies in calcilytic efficacy between NPS2143, Calhex 231, and R568 may arise from differences in cell lines or assay endpoints . Meta-analyses of published IC50 values under standardized conditions are recommended.

Q. How can structure-activity relationship (SAR) studies optimize the therapeutic window of 2-chloro-N-methylbenzenepropanamine derivatives?

- Methodology : Systematically modify substituents (e.g., replacing chloro with fluoro or adjusting N-alkyl chains) and evaluate pharmacokinetic parameters (e.g., logP, metabolic stability). Fluoxetine analogs demonstrate that trifluoromethylphenoxy groups enhance blood-brain barrier penetration, a consideration for neuropharmacological applications .

Methodological Considerations

Q. What in vivo models are appropriate for evaluating 2-chloro-N-methylbenzenepropanamine derivatives in CaSR-related disorders?

- Methodology : Use rodent models of hyperparathyroidism or pulmonary arterial hypertension, as validated for R568 . Dose regimens should account for species-specific metabolic differences, and biomarker analysis (e.g., serum calcium levels) can confirm target engagement.

Q. How can computational modeling guide the design of novel 2-chloro-N-methylbenzenepropanamine analogs?

- Methodology : Apply molecular dynamics simulations to predict binding poses in CaSR’s extracellular domain. Compare results with experimental data from analogs like Delucemine Hydrochloride, an NMDA receptor antagonist with a benzenepropanamine backbone . QSAR models can prioritize synthetic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.